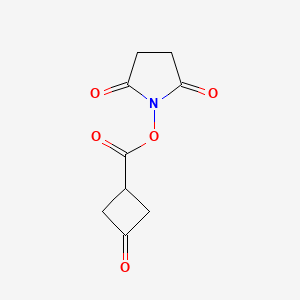

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate

Description

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is a specialized active ester featuring a strained cyclobutane ring with a ketone moiety at the 3-position and a 2,5-dioxopyrrolidin-1-yl (DOP) leaving group. The molecular formula is C₉H₉NO₅, with a theoretical molecular weight of 211.17 g/mol (calculated from stoichiometry). The DOP group is widely utilized in organic synthesis as an activating agent for carboxylic acids, enabling efficient acylation reactions under mild conditions . The 3-oxocyclobutane component introduces significant ring strain (~110 kJ/mol for cyclobutane), which may enhance reactivity in coupling or cycloaddition reactions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSHHKYKCKPLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939412-81-4 | |

| Record name | 939412-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate typically involves the reaction of 3-oxocyclobutanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-oxocyclobutanecarboxylic acid+NHS+DCC→2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate+dicyclohexylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The NHS ester group is highly reactive towards nucleophiles, making it suitable for substitution reactions where the NHS group is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like primary amines, secondary amines, or thiols under mild conditions, often in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for creating various functionalized compounds.

Biology

In biological research, this compound is often used in the modification of biomolecules. The NHS ester group reacts with primary amines on proteins or peptides, enabling the attachment of labels, probes, or other functional groups.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They can be used in drug delivery systems or as part of prodrug strategies where the active drug is released upon enzymatic cleavage.

Industry

Industrially, this compound finds applications in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate primarily involves its NHS ester group. This group reacts with nucleophiles, forming stable amide or ester bonds. The molecular targets are typically primary amines on proteins or other biomolecules, leading to the formation of covalent bonds and modification of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate and its analogs:

Physicochemical Properties

- Solubility : The pyrenyl derivative (CAS 97427-71-9) is highly lipophilic, limiting its use in aqueous systems. In contrast, the hydroxy-methyl analog (CAS 1314864-92-0) is more polar, enhancing water compatibility .

- Thermal Stability : The trifluoromethyl group (CAS 1820739-93-2) likely improves thermal stability compared to the ketone-containing target compound, which may degrade under harsh conditions due to ring strain .

Research Findings and Mechanistic Insights

- Catalytic Coupling: Heterogeneous copper catalysts are critical for coupling reactions of DOP esters with heterocycles, as demonstrated in ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives. Computational studies () suggest that partial charges on nitrogen atoms in heterocycles influence reactivity, a factor likely relevant to the target compound .

- The target’s ketone group may participate in C=O···H hydrogen bonding, affecting crystallinity .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: CHNO

- Molecular Weight: 266.21 g/mol

- CAS Number: 55750-62-4

The compound exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with various biomolecules due to the presence of dioxopyrrolidine and cyclobutanecarboxylate moieties.

Antimicrobial Activity

Research indicates that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds possess antimicrobial properties. A study demonstrated that certain analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Analog A | Staphylococcus aureus | 32 µg/mL |

| Analog B | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Case studies have shown that 2,5-Dioxopyrrolidin-1-yl derivatives can modulate inflammatory responses. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with these compounds.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspases and inhibition of the NF-kB signaling pathway.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various dioxopyrrolidine derivatives. The results indicated that compounds with higher lipophilicity showed increased membrane permeability, correlating with enhanced antibacterial activity.

- Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to murine models of induced inflammation. Results showed a significant decrease in edema and leukocyte infiltration at the site of inflammation compared to controls.

- Anticancer Activity : A recent investigation into the cytotoxic effects of 2,5-Dioxopyrrolidin-1-yl derivatives on breast cancer cell lines revealed an IC value of approximately 15 µM, indicating potent anticancer activity.

Q & A

Q. What are the recommended synthetic routes for 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate?

The compound is typically synthesized via activation of 3-oxocyclobutanecarboxylic acid using N-hydroxysuccinimide (NHS) ester chemistry. A common method involves coupling the acid with N-hydroxysuccinimide in the presence of a carbodiimide reagent (e.g., DCC or EDC) under anhydrous conditions. This generates the active NHS ester, which can be purified via recrystallization or column chromatography. Similar NHS-based strategies are employed for structurally related compounds, as noted in studies on functionalized cyclobutane derivatives .

Q. How should this compound be characterized using spectroscopic methods?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the cyclobutane ring and NHS ester moieties (e.g., carbonyl peaks at ~170–175 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO for the parent structure).

- Infrared Spectroscopy : IR bands at ~1780–1820 cm for the carbonyl groups. PubChem-derived structural data (InChI, SMILES) can guide peak assignments .

Q. What are the best practices for handling and preparing stock solutions of this compound?

- Storage : Store at –20°C under inert atmosphere to prevent hydrolysis of the NHS ester.

- Solubility : Use anhydrous DMSO or DMF for stock solutions. For aqueous compatibility, optimize co-solvents (e.g., acetonitrile/water mixtures).

- Concentration Table :

| Stock Concentration | Volume per 1 mg |

|---|---|

| 10 mM | 0.3056 mL |

| 5 mM | 0.6112 mL |

| Reference handling protocols from high-purity research suppliers . |

Advanced Research Questions

Q. What crystallographic strategies are effective for determining its molecular structure?

Single-crystal X-ray diffraction is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve the cyclobutane ring conformation and NHS ester geometry. Key steps:

- Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).

- Collect high-resolution data (≤1.0 Å) to mitigate disorder in the cyclobutane moiety.

- Refine anisotropic displacement parameters for non-hydrogen atoms. Similar approaches were applied to adamantane-NHS ester derivatives .

Q. How can computational methods predict its reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Calculate partial charges on the carbonyl carbons to identify reactive sites.

- Steric Effects : Analyze the cyclobutane ring’s influence on transition-state geometry.

- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction kinetics. Computational insights align with experimental reactivity trends in strained cyclic systems .

Q. How does the electron-withdrawing 3-oxo group influence its stability and reactivity?

The 3-oxo cyclobutane ring increases electrophilicity of the adjacent carbonyl via conjugation, accelerating nucleophilic attack. However, ring strain may promote competitive side reactions (e.g., ring-opening). Experimental validation:

- Compare hydrolysis rates with non-oxo analogues using HPLC or H NMR kinetics.

- Monitor stability under physiological conditions (pH 7.4, 37°C) for biomedical applications. Structural analogs, such as trifluoromethyl-substituted derivatives, exhibit similar destabilization effects .

Methodological Notes

- Contradictions : While SHELX is widely used for small-molecule refinement, alternative software (e.g., OLEX2) may offer superior handling of disordered regions .

- Data Gaps : Limited experimental phasing data for this specific compound necessitates reliance on computational modeling or analogous structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.